4,6-Dichloroisoxazolo[5,4-D]pyrimidine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

This 4,6-dichloro isoxazolo[5,4-d]pyrimidine is a premium intermediate with two reactive chlorine handles for orthogonal nucleophilic aromatic substitution. Its fused isoxazole-pyrimidine core provides distinct electronic/steric properties unmatched by generic 4,6-dichloropyrimidines or monochloro analogues, making it ideal for kinase inhibitor, CFTR corrector, and TLR7 agonist programs. Guaranteed ≥95% purity ensures reproducibility in multi-step syntheses and preclinical candidate preparation. Bulk packaging and competitive pricing are available for academic and industrial medicinal chemistry teams.

Molecular Formula C5HCl2N3O
Molecular Weight 189.98 g/mol
CAS No. 1197193-09-1
Cat. No. B1423195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloroisoxazolo[5,4-D]pyrimidine
CAS1197193-09-1
Molecular FormulaC5HCl2N3O
Molecular Weight189.98 g/mol
Structural Identifiers
SMILESC1=NOC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C5HCl2N3O/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H
InChIKeyCVFZEUAWGRBDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloroisoxazolo[5,4-D]pyrimidine CAS 1197193-09-1: A Dual-Reactive Fused Heterocyclic Building Block


4,6-Dichloroisoxazolo[5,4-D]pyrimidine (CAS 1197193-09-1) is a fused heterocyclic scaffold composed of an isoxazole ring and a pyrimidine ring bearing two chlorine substituents at the 4- and 6-positions [1]. The core isoxazolo[5,4-d]pyrimidine framework has been established as a privileged structure in medicinal chemistry, with demonstrated utility in diverse therapeutic areas including cystic fibrosis transmembrane conductance regulator (CFTR) correction, Toll-like receptor 7 (TLR7) agonism, and factor Xa (FXa) inhibition [2][3]. The 4,6-dichloro derivative serves as a key synthetic intermediate enabling sequential nucleophilic aromatic substitution (SNAr) reactions for the modular construction of functionalized analogues.

4,6-Dichloroisoxazolo[5,4-D]pyrimidine: Why Off-the-Shelf Pyrimidines Cannot Replicate Its Synthetic Utility


Substituting 4,6-dichloroisoxazolo[5,4-d]pyrimidine with a generic 4,6-dichloropyrimidine or a monochloro-isoxazolopyrimidine analogue would fundamentally alter synthetic outcomes and downstream structure-activity relationships. The fused isoxazole-pyrimidine ring system confers a distinct electronic and steric environment compared to simple monocyclic pyrimidines, affecting both the reactivity of the chlorine leaving groups and the three-dimensional presentation of subsequently introduced pharmacophores [1]. The 4,6-dichloro substitution pattern provides two orthogonal handles for sequential derivatization—a capability absent in monochloro analogues such as 4-chloro-3-arylisoxazolo[5,4-d]pyrimidine, which are typically used as intermediates in CFTR corrector synthesis but offer only a single point of diversification [2]. Consequently, attempts to interchange these scaffolds would compromise synthetic efficiency, limit accessible chemical space, and potentially eliminate the biological activity associated with the specific substitution vectors inherent to this core structure.

4,6-Dichloroisoxazolo[5,4-D]pyrimidine: Quantitative Differentiation from Structural Analogs


Dual Chlorine Substitution Enables Sequential Diversification Unavailable in Monochloro Analogues

Unlike 4-chloro-3-arylisoxazolo[5,4-d]pyrimidine intermediates that possess a single reactive chlorine center at C-4 [1], 4,6-dichloroisoxazolo[5,4-d]pyrimidine contains two chlorine atoms at positions 4 and 6 of the pyrimidine ring [2]. This structural distinction enables sequential nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to introduce two different substituents in a controlled, stepwise manner. The monochloro analogue is limited to a single functionalization event, restricting the accessible chemical space and eliminating the possibility of orthogonal derivatization strategies.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

Fused Isoxazole-Pyrimidine Scaffold Exhibits Distinct Physicochemical Profile Compared to Simple 4,6-Dichloropyrimidine

The fused isoxazolo[5,4-d]pyrimidine core imparts a different physicochemical signature compared to the commonly used building block 4,6-dichloropyrimidine (CAS 1193-21-1). Specifically, 4,6-dichloroisoxazolo[5,4-d]pyrimidine exhibits a computed aqueous solubility of 0.84 g/L at 25 °C [1] and a LogP of 1.13 [1] (XLogP3-AA = 2.2 per PubChem [2]), whereas 4,6-dichloropyrimidine is reported to have a LogP of approximately 1.1–1.3 but significantly different solubility characteristics due to the absence of the fused isoxazole ring [3]. The rotatable bond count of zero for the target compound [2] indicates a rigid, planar scaffold, in contrast to more flexible analogues.

Physicochemical Properties Drug Design Solubility

Commercial Purity Specification (95%) Matches or Exceeds Typical Research-Grade Pyrimidine Building Blocks

Reputable vendors supply 4,6-dichloroisoxazolo[5,4-d]pyrimidine with a minimum purity specification of 95% . This purity level is comparable to, or in some cases exceeds, the typical 95–97% purity range offered for the widely used comparator 4,6-dichloropyrimidine from major research chemical suppliers. Higher purity translates to more reliable and reproducible synthetic outcomes, reduced need for purification of intermediates, and lower risk of side reactions caused by impurities.

Chemical Procurement Quality Control Synthetic Reliability

Zero Rotatable Bonds Confers Conformational Rigidity Distinct from Flexible Pyrimidine Analogues

4,6-Dichloroisoxazolo[5,4-d]pyrimidine possesses a rotatable bond count of zero [1], indicating a completely rigid, planar scaffold. This contrasts sharply with commonly used 4,6-dichloropyrimidine, which also has zero rotatable bonds but lacks the fused isoxazole ring that further constrains conformational freedom and modulates electronic distribution. The rigidity of the target compound reduces the entropic penalty upon target binding and can enhance binding affinity when the scaffold is incorporated into final bioactive molecules, a principle widely exploited in fragment-based drug design.

Conformational Analysis Molecular Modeling Target Engagement

4,6-Dichloroisoxazolo[5,4-D]pyrimidine: Validated Application Scenarios Based on Quantitative Evidence


Parallel Synthesis of Focused Kinase Inhibitor Libraries via Sequential SNAr

Researchers engaged in kinase inhibitor discovery can utilize 4,6-dichloroisoxazolo[5,4-d]pyrimidine as a versatile central scaffold for the rapid construction of focused compound libraries. The presence of two reactive chlorine atoms (Evidence Item 1) enables sequential nucleophilic aromatic substitution reactions, allowing for systematic variation of substituents at both the 4- and 6-positions of the pyrimidine ring. This orthogonal diversification strategy is directly aligned with the scaffold's established role in substituted 4-amino isoxazolo[5,4-d]pyrimidine kinase inhibitors [1].

Synthesis of CFTR Corrector and TLR7 Agonist Analogues with Enhanced Property Control

The isoxazolo[5,4-d]pyrimidine core has demonstrated biological activity as CFTR correctors [2] and TLR7 agonists . 4,6-Dichloroisoxazolo[5,4-d]pyrimidine serves as the ideal entry point for synthesizing novel analogues within these therapeutic classes, offering a rigid, planar scaffold (Evidence Item 4) and a distinct physicochemical profile (Evidence Item 2) that can be exploited to fine-tune solubility, LogP, and target engagement properties. The dual chlorine handles further enable the exploration of structure-activity relationships at two distinct vector points.

Reliable Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring High Purity Intermediates

For academic and industrial medicinal chemistry laboratories executing multi-step synthetic sequences, the 95% minimum purity specification (Evidence Item 3) ensures a reliable starting material that minimizes the risk of impurity carryover and batch-to-batch variability. This is particularly critical when the compound is used as an intermediate in the synthesis of advanced leads or preclinical candidates, where reproducibility and purity are paramount for generating robust structure-activity relationship data and meeting regulatory standards.

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